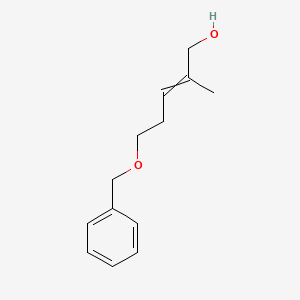

5-(Benzyloxy)-2-methylpent-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

95531-98-9 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-methyl-5-phenylmethoxypent-2-en-1-ol |

InChI |

InChI=1S/C13H18O2/c1-12(10-14)6-5-9-15-11-13-7-3-2-4-8-13/h2-4,6-8,14H,5,9-11H2,1H3 |

InChI Key |

UBDAIEQLBSTJIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCOCC1=CC=CC=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzyloxy 2 Methylpent 2 En 1 Ol

Retrosynthetic Disconnection Analysis of 5-(Benzyloxy)-2-methylpent-2-en-1-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic pathways and highlights key challenges, such as stereocontrol.

The primary allylic alcohol in the target molecule is a key functional group to consider for disconnection. A common and effective strategy is a functional group interconversion (FGI) to an α,β-unsaturated ester or aldehyde. Subsequent reduction of this precursor would yield the desired allylic alcohol. This two-step sequence, involving an olefination reaction followed by reduction, is a classic and frequently employed method in total synthesis. acs.org

Alternatively, more advanced methods for the stereoselective synthesis of allylic alcohols can be considered. nih.gov For instance, substrate-controlled rearrangements, such as the Hoppe-Matteson-Aggarwal rearrangement, provide a powerful means to access chiral allylic alcohols with high diastereoselectivity, offering an alternative to traditional methods. researchgate.net Disconnecting via this strategy would lead to a chiral boronic ester and a carbamate (B1207046) precursor.

The trisubstituted internal alkene (C2=C3) is a critical structural feature, and its stereochemistry (E/Z) must be controlled during the synthesis. The most logical disconnection is across the carbon-carbon double bond, which points towards an olefination reaction as the key bond-forming step. This disconnection breaks the molecule into two fragments: a carbonyl compound and an organophosphorus reagent.

Specifically, disconnecting the C2=C3 bond suggests a reaction between a ketone, such as 4-(benzyloxy)butan-2-one, and a one-carbon Wittig or Horner-Wadsworth-Emmons (HWE) reagent that introduces the C1 hydroxymethyl group or a precursor. The choice of olefination reagent and reaction conditions is paramount for controlling the alkene geometry. acs.orgnih.gov The Wittig reaction, in particular, is a versatile and widely used approach for creating Z-selective alkenes. nih.gov

The benzyloxy group at the C5 position is typically installed as a protecting group for a primary alcohol. A C-O disconnection at the ether linkage is the standard retrosynthetic step. This leads back to a precursor diol, specifically 2-methylpent-2-ene-1,5-diol, and a benzylating agent.

The forward reaction, the formation of the benzyl (B1604629) ether, can be accomplished through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with benzyl bromide, is a common approach. organic-chemistry.org For complex molecules that may be sensitive to strongly basic conditions, milder, neutral methods are available. Reagents like 2-benzyloxy-1-methylpyridinium triflate can install the benzyl group under neutral conditions, enhancing compatibility with other functional groups. beilstein-journals.orgnih.govresearchgate.net

Forward Synthesis Development Strategies for this compound

Based on the retrosynthetic analysis, a forward synthesis can be designed that strategically builds the molecule, paying close attention to the stereoselective formation of the alkene.

The core of the synthesis is the construction of the C1-C5 carbon chain containing the C2=C3 double bond. Olefination reactions provide the most direct and controllable method for achieving this.

Olefination reactions are powerful tools for forming carbon-carbon double bonds from carbonyl compounds. The stereochemical outcome (the Z/E ratio of the resulting alkene) can be influenced by the structure of the reactants and the reaction conditions. The Julia-Kocienski and Wittig reactions are particularly relevant for controlling the stereochemistry of trisubstituted alkenes. acs.orgnih.gov

For the synthesis of this compound, a Wittig-type reaction using 4-(benzyloxy)butan-2-one as the ketone precursor is a viable strategy. The choice of the phosphorus ylide is crucial for stereoselectivity. While traditional Wittig and HWE reactions with ketones can sometimes result in low yields and poor selectivity, modern variations offer significant improvements. acs.org For instance, the Julia-Kocienski reaction using specific heteroaryl sulfones can provide high Z-selectivity in the olefination of unsymmetrical ketones. acs.orgorganic-chemistry.org

The table below outlines various olefination approaches and their typical selectivities, which could be applied to the synthesis of the target molecule's scaffold.

| Olefination Reaction | Carbonyl Precursor | Ylide/Reagent Precursor | Typical Selectivity |

| Wittig Reaction (unstabilized ylide) | 4-(Benzyloxy)butan-2-one | (Methoxymethyl)triphenylphosphonium chloride | Predominantly Z-alkene |

| Horner-Wadsworth-Emmons (HWE) | 4-(Benzyloxy)butan-2-one | Diethyl (methoxymethyl)phosphonate | Predominantly E-alkene |

| Julia-Kocienski Olefination | 4-(Benzyloxy)butan-2-one | 1-Methyl-1H-tetrazol-5-yl ethyl sulfone | High Z-selectivity (e.g., >90:10 Z/E) acs.org |

The resulting product from these reactions would be the protected alkene, 1-(benzyloxy)-4-methyl-4-methoxy-pent-3-ene, which can then be deprotected and modified at the C1 position to reveal the final allylic alcohol. The high Z-selectivity offered by methods like the modern Julia-Kocienski olefination makes them particularly attractive for synthesizing the thermodynamically less stable Z-isomer of the target compound. acs.orgacs.org

Strategic Introduction and Manipulation of the Benzyloxy Moiety

The benzyloxy group serves as a crucial protecting group for the C5 hydroxyl functionality, preventing its interference in subsequent synthetic steps. Its strategic introduction and the management of the C1 hydroxyl group are paramount.

Etherification Approaches for Benzyloxy Group Installation

The most common and direct method for introducing the benzyl group is the Williamson ether synthesis . organic-chemistry.org This method involves the deprotonation of a primary alcohol precursor, such as 2-methylpent-2-ene-1,5-diol, with a strong base like sodium hydride (NaH) to form an alkoxide. This nucleophilic alkoxide is then treated with benzyl bromide or benzyl chloride to form the benzyl ether via an SN2 reaction. The high reactivity of the primary hydroxyl group allows for selective benzylation if a diol precursor is used under controlled conditions.

Alternative methods for benzylation under milder conditions are also available. These include:

Acid-catalyzed etherification: Using a reagent like benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid) can effectively benzylate alcohols under non-basic conditions.

Reductive Etherification: Carbonyl compounds can be converted directly into benzyl ethers. For example, a precursor aldehyde could react with triethylsilane and benzyloxytrimethylsilane, catalyzed by iron(III) chloride, to yield the desired benzyl ether. organic-chemistry.org

Protecting Group Chemistry for the Primary Hydroxyl Functionality

In a multi-step synthesis, the primary hydroxyl group at the C1 position of this compound may itself require protection. libretexts.org This is particularly important if subsequent reactions involve conditions that are incompatible with a free alcohol, such as organometallic additions or strong oxidizing agents. wikipedia.org A protecting group must be easy to install, stable under the required reaction conditions, and readily removable without affecting other functional groups, such as the benzyl ether or the alkene. uchicago.eduresearchgate.net

Common protecting groups for primary alcohols include silyl (B83357) ethers due to their ease of formation, stability, and selective cleavage. wikipedia.org

| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability Profile |

| tert-Butyldimethylsilyl ether | TBDMS/TBS | Tetrabutylammonium fluoride (B91410) (TBAF), Acetic Acid, HF | Stable to mild bases, oxidation, and some reductions. Labile to strong acids and fluoride ions. wikipedia.org |

| Triisopropylsilyl ether | TIPS | Tetrabutylammonium fluoride (TBAF), HF (slower than TBDMS) | More sterically hindered and thus more stable to acidic conditions and nucleophiles than TBDMS. |

| Tetrahydropyranyl ether | THP | Mild aqueous acid (e.g., HCl, p-TsOH) | Stable to bases, organometallic reagents, and reductions. Labile to acidic conditions. organic-chemistry.org |

The choice of protecting group allows for an orthogonal protection strategy, where the C1 protecting group can be removed under conditions that leave the C5 benzyl ether intact (e.g., fluoride for TBDMS vs. hydrogenolysis for benzyl). organic-chemistry.org

Selective Functionalization and Interconversion of the Hydroxyl Group at C1

The formation of the primary allylic alcohol at the C1 position is a key transformation that can be achieved through several reliable pathways.

Selective Reduction Pathways to Alcohols

A highly effective method for generating the C1 hydroxyl group is the selective 1,2-reduction of an α,β-unsaturated carbonyl precursor, such as 5-(benzyloxy)-2-methylpent-2-enal. The challenge lies in reducing the carbonyl group to an alcohol without affecting the conjugated double bond (1,4-reduction). organic-chemistry.org

Several reagents have been developed for this chemoselective transformation: rsc.orgresearchgate.net

Sodium borohydride (B1222165) (NaBH4) with Cerium(III) chloride (Luche Reduction): This is a classic and highly effective method for the 1,2-reduction of enones and enals. Cerium chloride enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by the hydride at that position. researchgate.net

Diisobutylaluminium hydride (DIBAL-H): When used at low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce α,β-unsaturated esters and aldehydes to the corresponding allylic alcohols in high yields.

Biocatalytic Reductions: Certain enzymes, such as carboxylic acid reductases (CARs), can be employed in whole-cell or in-vitro systems to reduce α,β-unsaturated carboxylic acids or aldehydes to allylic alcohols with high selectivity under green conditions. rsc.org

| Reducing Agent | Precursor Functional Group | Typical Conditions | Selectivity |

| NaBH4/CeCl3·7H2O | Aldehyde, Ketone | Methanol, 0 °C to RT | High for 1,2-reduction over 1,4-reduction. |

| DIBAL-H | Ester, Aldehyde | Toluene (B28343) or Hexane, -78 °C | High for 1,2-reduction. |

| LiAlH4 | Ester, Aldehyde, Ketone | THF or Et2O, 0 °C | Can lead to mixtures of 1,2- and 1,4-reduction products. |

Hydration or Hydroboration-Oxidation of Alkene Precursors

An alternative approach involves the anti-Markovnikov hydration of a suitable diene precursor, such as 5-(benzyloxy)-2-methylpenta-1,3-diene. The hydroboration-oxidation reaction is the premier method for achieving this transformation. wikipedia.orglibretexts.org

The reaction proceeds in two steps:

Hydroboration: The diene is treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN). The boron atom adds to the less substituted carbon of the C1-C2 double bond, and a hydride adds to the more substituted carbon in a concerted, syn-addition. masterorganicchemistry.commasterorganicchemistry.com The use of a sterically hindered borane like 9-BBN can enhance regioselectivity for the terminal double bond.

Oxidation: The resulting organoborane intermediate is oxidized in situ using alkaline hydrogen peroxide (H2O2, NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com

This sequence reliably installs the hydroxyl group at the C1 position, yielding the desired primary allylic alcohol with anti-Markovnikov regioselectivity. wikipedia.org

Advanced Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry provides a powerful toolkit of catalytic methods for the construction of complex molecules like this compound. These approaches are broadly categorized into transition metal catalysis and organocatalysis, each with distinct mechanisms and advantages.

Transition metal catalysts are highly effective for forming carbon-carbon and carbon-heteroatom bonds, offering pathways to allylic alcohols with high control over regioselectivity and stereoselectivity. rsc.org For the synthesis of this compound, several transition metal-catalyzed reactions can be envisioned.

One plausible approach involves a palladium-catalyzed cross-coupling reaction . For instance, a Stille or Suzuki coupling could be employed to connect two key fragments. A general representation of a palladium-catalyzed coupling approach could involve the reaction of a vinyl halide or triflate with an organometallic reagent.

Another potential transition metal-mediated route is the ruthenium-catalyzed isomerization of a corresponding homoallylic alcohol . While this is a transposition of an existing alcohol, it highlights the utility of transition metals in manipulating allylic systems. bohrium.com

More directly, a nickel-catalyzed hydroboration of a suitable 1,3-diene followed by oxidation represents a viable strategy for accessing allylic alcohols. organic-chemistry.org This method is known for its high regioselectivity and efficiency. For the target molecule, a hypothetical diene precursor could be 5-(benzyloxy)-2-methylpenta-1,3-diene.

| Catalyst System | Precursors | General Yield Range | Key Advantages |

| Palladium(0) Complex | Vinyl halide and organostannane/boronic acid | 60-95% | High functional group tolerance, well-established methodology. |

| Nickel/PCy3 | 1,3-Diene and Pinacolborane | 70-90% | High regioselectivity, mild reaction conditions. organic-chemistry.org |

| Rhodium(I) Complex | α,β-Unsaturated aldehyde and arylboronic acid | 75-95% | Potential for high enantioselectivity with chiral ligands. organic-chemistry.org |

This table presents generalized data for similar transformations as direct data for the target compound is not available.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often utilizing small organic molecules to catalyze reactions with high enantioselectivity and under mild conditions. nih.gov For the synthesis of chiral allylic alcohols, organocatalytic methods are particularly attractive.

A prominent organocatalytic approach for the synthesis of optically active allylic alcohols involves an enantioselective epoxidation of an α,β-unsaturated ketone followed by a Wharton transposition . pnas.org This sequence can generate allylic alcohols with excellent enantiomeric excess. Applying this to the target molecule would necessitate the synthesis of 5-(benzyloxy)-2-methylpent-2-en-1-one as a precursor.

Another organocatalytic strategy could be the cross-aldol reaction of α,β-unsaturated aldehydes . ub.edu This approach can be used to construct the carbon skeleton and introduce the hydroxyl group in a stereocontrolled manner.

| Organocatalyst Type | Precursors | General Yield Range | Key Advantages |

| Chiral Amine (e.g., Proline derivative) | Enone, Oxidant, Hydrazine | 50-85% | High enantioselectivity, metal-free conditions. pnas.org |

| Chiral Diarylprolinol Silyl Ether | α,β-Unsaturated aldehyde and another aldehyde | 60-90% | Asymmetric C-C bond formation, mild conditions. |

This table presents generalized data for similar transformations as direct data for the target compound is not available.

Comparative Analysis of Developed Synthetic Routes: Yield, Selectivity, and Overall Efficiency

The choice of a synthetic route for this compound depends on several factors, including the desired stereochemistry, availability of starting materials, and the required scale of the synthesis. Both transition metal-mediated and organocatalytic approaches offer viable, albeit different, pathways.

Transition metal-catalyzed routes , particularly those involving palladium or nickel, are often characterized by high yields and excellent chemo- and regioselectivity. rsc.orgorganic-chemistry.org They are generally robust and can be applied to a wide range of substrates. However, the cost of the metal catalysts and ligands, as well as the need to remove trace metal impurities from the final product, can be drawbacks.

Organocatalytic routes present a "greener" alternative, avoiding the use of heavy metals. nih.gov A key advantage is the potential for high enantioselectivity, which is crucial for the synthesis of biologically active molecules. pnas.org The yields in organocatalytic reactions can sometimes be lower than in their transition metal-catalyzed counterparts, and the catalyst loading might be higher.

Below is a comparative table summarizing the potential synthetic routes:

| Synthetic Route | Catalyst Type | Typical Yield | Selectivity | Overall Efficiency |

| Pd-Catalyzed Cross-Coupling | Transition Metal | High | High Regioselectivity | Good, but depends on precursor synthesis. |

| Ni-Catalyzed Hydroboration/Oxidation | Transition Metal | High | High Regio- and Stereoselectivity | Potentially high if the diene precursor is accessible. organic-chemistry.org |

| Organocatalytic Epoxidation/Wharton Transposition | Organocatalyst | Moderate to High | High Enantioselectivity | Good, especially for chiral synthesis. pnas.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Benzyloxy 2 Methylpent 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 5-(benzyloxy)-2-methylpent-2-en-1-ol, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete assignment of its proton and carbon signals.

High-resolution ¹H NMR spectroscopy allows for the identification and differentiation of the various protons within the this compound molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent protons provides information about the connectivity of the carbon skeleton.

The ¹H NMR spectrum of a closely related analogue, (Z)-5-(benzyloxy)-4-methylpent-3-en-2-ol, reveals characteristic signals that can be extrapolated to the target molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.22-7.43 ppm. The vinyl proton shows a distinct chemical shift, and its coupling to adjacent protons provides stereochemical information. The methylene (B1212753) protons of the benzyloxy group are diastereotopic and often appear as distinct signals.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₂OH) | ~4.0-4.2 | d | ~6.0 |

| H3 (C=CH) | ~5.4-5.6 | t | ~7.0 |

| H4 (CH₂) | ~2.3-2.5 | q | ~7.0 |

| H5 (CH₂OBn) | ~3.5-3.7 | t | ~7.0 |

| CH₃ | ~1.7-1.8 | s | - |

| CH₂ (benzyl) | ~4.5 | s | - |

| Ar-H (benzyl) | ~7.2-7.4 | m | - |

Note: This is a predicted data table based on known values for similar structures. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

For a related compound, (Z)-5-(benzyloxy)-4-methylpent-3-en-2-ol, the ¹³C NMR spectrum shows signals for the aromatic carbons of the benzyl group between δ 127.7 and 138.0 ppm. The olefinic carbons appear in the range of δ 133.9-134.3 ppm. The carbons of the aliphatic chain and the benzylic methylene group are also clearly resolved.

Interactive Data Table: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| C1 (CH₂OH) | ~68-70 | Positive | No Signal |

| C2 (C=) | ~138-140 | No Signal | No Signal |

| C3 (=CH) | ~125-127 | Positive | Positive |

| C4 (CH₂) | ~35-37 | Negative | No Signal |

| C5 (CH₂OBn) | ~70-72 | Negative | No Signal |

| CH₃ | ~14-16 | Positive | No Signal |

| CH₂ (benzyl) | ~72-74 | Negative | No Signal |

| C (ipso, benzyl) | ~138-140 | No Signal | No Signal |

| CH (ortho, benzyl) | ~128-130 | Positive | Positive |

| CH (meta, benzyl) | ~127-129 | Positive | Positive |

| CH (para, benzyl) | ~127-129 | Positive | Positive |

Note: This is a predicted data table based on known values for similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton connectivity throughout the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is vital for determining the stereochemistry, such as the E/Z configuration of the double bond.

While not routinely performed for basic structural elucidation, advanced NMR techniques can provide insights into the dynamic behavior of this compound in solution. Variable temperature (VT) NMR studies can be employed to investigate conformational changes and restricted bond rotations, which may be present due to the steric bulk of the substituents. By analyzing changes in the NMR spectra at different temperatures, thermodynamic parameters for these dynamic processes can be determined.

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of a related compound, (Z)-5-(benzyloxy)-4-methylpent-3-en-2-ol, displays a broad absorption band around 3396 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The absorptions in the 2863-2970 cm⁻¹ region are due to C-H stretching vibrations of the alkyl and benzyl groups.

A key functional group in this compound is the carbon-carbon double bond. The C=C stretching vibration in alkenes typically gives rise to a moderate absorption band in the region of 1640-1680 cm⁻¹. The exact position of this band can be influenced by the substitution pattern around the double bond. For a trisubstituted alkene, as in the target molecule, this peak is expected to be in the lower end of this range.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Alkene (C=C) | Stretching | 1640-1680 (moderate) |

| Aromatic (C=C) | Stretching | 1450-1600 (multiple bands) |

| Alkyl (C-H) | Stretching | 2850-3000 |

| Ether (C-O) | Stretching | 1050-1150 |

O-H Stretching and Bending Vibrations of the Alcohol Group

Specific experimental data for the O-H stretching and bending vibrations of the alcohol group in this compound are not available.

C-O-C Asymmetric and Symmetric Stretches of the Ether Linkage

Specific experimental data for the C-O-C asymmetric and symmetric stretches of the ether linkage in this compound are not available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Specific mass spectrometry data, including molecular ion and fragmentation analysis for this compound, are not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of this compound as determined by High-Resolution Mass Spectrometry (HRMS) has not been reported in the searched scientific literature.

Elucidation of Fragmentation Pathways and Characteristic Ions through MS/MS

Detailed fragmentation pathways and characteristic ions for this compound, as would be determined through tandem mass spectrometry (MS/MS), are not available in the public domain.

Computational and Theoretical Investigations of 5 Benzyloxy 2 Methylpent 2 En 1 Ol

Quantum Chemical Studies of 5-(Benzyloxy)-2-methylpent-2-en-1-ol

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to elucidate the fundamental properties of this molecule.

The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For allylic alcohols, the HOMO is typically associated with the π-orbital of the carbon-carbon double bond, indicating that this is the region of highest electron density and the most likely site for electrophilic attack. The LUMO, conversely, is generally the corresponding π*-antibonding orbital, which can accept electrons in nucleophilic reactions. masterorganicchemistry.comchadsprep.com

The presence of the oxygen atoms in the hydroxyl and benzyloxy groups introduces high electronegativity, leading to a polarized charge distribution. The oxygen atoms will carry partial negative charges, while the adjacent carbon and hydrogen atoms will have partial positive charges. This charge distribution is critical in determining intermolecular interactions, such as hydrogen bonding, and the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Primary Location | Energy Level | Role in Reactivity |

|---|---|---|---|

| HOMO | C=C π-bond | High | Nucleophilic character, site of electrophilic attack |

The conformational flexibility of this compound arises from the rotation around several single bonds, including the C-C bonds in the pentenyl chain and the C-O bonds of the ether and alcohol functionalities. Computational methods can map the potential energy surface to identify stable conformers, or energetic minima. rsc.orgresearchgate.net The relative energies of these conformers are influenced by a balance of steric hindrance between the bulky benzyloxy group and the methyl group, and potential intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen. The identification of the global minimum energy conformation is essential for accurately predicting the molecule's spectroscopic and reactive properties.

Theoretical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uknih.govresearchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be correlated with experimental data to confirm the molecular structure and stereochemistry. The calculated shifts are sensitive to the molecular geometry, making them valuable for conformational analysis. liverpool.ac.uk

Table 2: Illustrative Theoretical vs. Experimental ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| OH | Variable (dependent on H-bonding) | Variable |

| CH₂OH | ~4.1 | ~4.1 |

| =CH | ~5.4 | ~5.4 |

| CH₃ | ~1.7 | ~1.7 |

| OCH₂Ph | ~4.5 | ~4.5 |

Theoretical vibrational frequencies, calculated from the second derivatives of the energy with respect to atomic displacements, can be used to generate a theoretical infrared (IR) spectrum. nih.govgithub.iosapub.org By comparing the calculated frequencies and intensities with the experimental IR spectrum, specific absorption bands can be assigned to the vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and the C-O stretches of the ether and alcohol groups. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational studies are invaluable for elucidating the mechanisms of reactions involving allylic alcohols. mdpi.comnih.govnih.gov For this compound, this can include modeling transition states and reaction intermediates for processes like oxidation, substitution, and rearrangement reactions. For instance, in an epoxidation reaction, theoretical calculations can help predict the stereochemical outcome by modeling the transition state of the oxygen transfer from the oxidizing agent to the double bond. wikipedia.org Similarly, the mechanism of palladium-catalyzed allylic substitution reactions can be investigated by calculating the energies of the various intermediates and transition states in the catalytic cycle. mdpi.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

Investigation of Key Intermediates and Transition States

A thorough investigation into the key intermediates and transition states involved in the synthesis and reactions of this compound is not yet available in published research. Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool for elucidating the mechanisms of its formation and subsequent transformations. For instance, in related allylic alcohol systems, DFT calculations have been instrumental in mapping the energy profiles of reactions, identifying the structures of transient intermediates, and characterizing the geometry of transition states. Such studies provide critical insights into reaction pathways, regioselectivity, and stereoselectivity. Future computational work on this compound would likely focus on modeling reaction coordinates for processes such as its synthesis from smaller precursors or its participation in catalytic cycles.

Energetics and Kinetics of Proposed Synthetic and Transformative Steps

Quantitative data on the energetics and kinetics of synthetic routes to, and transformations of, this compound are currently not documented in the scientific literature. Theoretical calculations would be essential to determine the activation energies and reaction enthalpies for proposed mechanistic steps. This information is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to improve yields and minimize byproducts. For example, computational analysis could predict the thermodynamic favorability of different synthetic pathways or the kinetic barriers associated with various functional group manipulations on the molecule.

Molecular Dynamics Simulations: Conformational Sampling and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound have not been reported, the technique offers significant potential for understanding its dynamic behavior. MD simulations could provide a detailed picture of the molecule's conformational landscape, revealing the preferred three-dimensional structures and the flexibility of the carbon chain and the benzyloxy group. Furthermore, these simulations can model intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, both in the pure substance and in solution. This would be invaluable for predicting physical properties like solubility and for understanding its interactions with other molecules, such as reactants or biological targets.

Development of Structure-Reactivity Models Based on Theoretical Findings

The development of structure-reactivity models, including Quantitative Structure-Activity Relationship (QSAR) models, for this compound is contingent on the availability of both experimental data and theoretical descriptors. At present, the necessary foundational research to establish such models has not been conducted. Future work in this area would involve calculating a range of quantum chemical descriptors, such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. By correlating these theoretical parameters with experimentally observed reactivity or biological activity across a series of related compounds, predictive models could be constructed. These models would facilitate the rational design of new molecules with tailored properties, guiding synthetic efforts and accelerating the discovery process.

Reactivity Profiles and Chemical Transformations of 5 Benzyloxy 2 Methylpent 2 En 1 Ol

Transformations of the Alkene Moiety

The trisubstituted carbon-carbon double bond in 5-(benzyloxy)-2-methylpent-2-en-1-ol is a site of rich reactivity, susceptible to various addition and oxidation reactions.

Stereoselective Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions introduce a hydrogen atom and a heteroatom-containing group across the double bond. The regiochemical and stereochemical outcomes are of primary interest in synthesis.

Hydroboration-Oxidation: The hydroboration of the alkene moiety, typically using borane (B79455) (BH₃) or its derivatives like 9-borabicyclo[3.3.1]nonane (9-BBN), is expected to proceed with high regioselectivity. uwo.ca The boron atom adds to the less substituted carbon of the double bond (C3), while the hydrogen adds to the more substituted carbon (C2). This anti-Markovnikov addition is driven by both steric and electronic factors. Subsequent oxidation of the organoborane intermediate, usually with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. This two-step sequence results in the formation of a 1,3-diol. researchgate.net The stereochemistry of the newly formed stereocenters is controlled by the syn-addition of the B-H bond across the double bond.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the alkene, catalyzed by transition metals. The specific catalyst and silane (B1218182) used would determine the regioselectivity of the addition, leading to functionalized organosilicon compounds that can be further transformed.

Table 1: Representative Hydrofunctionalization Reactions

| Reaction | Reagents | Expected Major Product |

|---|

Oxidation Reactions: Epoxidation, Dihydroxylation, and Ozonolysis

Oxidation of the alkene can lead to the formation of epoxides, diols, or cleavage products, depending on the reagents employed.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The allylic hydroxyl group can direct the epoxidation, leading to the formation of the epoxide on the same face (syn) as the alcohol due to hydrogen bonding with the reagent. wikipedia.orgnih.gov For highly stereocontrolled transformations, the Sharpless asymmetric epoxidation is a powerful method for allylic alcohols. libretexts.org This reaction uses a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide to deliver the epoxide with high enantioselectivity. libretexts.orgyoutube.com

Dihydroxylation: The alkene can be converted to a vicinal diol. Syn-dihydroxylation is commonly achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.orglibretexts.org This reaction proceeds through a cyclic intermediate to add two hydroxyl groups to the same face of the double bond. Anti-dihydroxylation can be accomplished in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening with water. libretexts.orglibretexts.orgyoutube.com

Ozonolysis: Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone (O₃). The outcome of the reaction depends on the workup conditions. Reductive workup, using reagents like zinc dust and water or dimethyl sulfide (B99878) (DMS), cleaves the double bond to yield carbonyl compounds. doubtnut.com For this compound, this would result in the formation of 4-(benzyloxy)propanal and hydroxyacetone. doubtnut.com

Table 2: Alkene Oxidation Reactions

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | (2S,3S)-3-(2-(Benzyloxy)ethyl)-2,2-dimethyloxiran-3-ol (diastereomer mixture) |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 5-(Benzyloxy)-2-methylpentane-1,2,3-triol | | Ozonolysis (Reductive) | 1. O₃, CH₂Cl₂ 2. Zn, H₂O or (CH₃)₂S | 4-(Benzyloxy)propanal and 1-Hydroxypropan-2-one |

Cycloaddition Reactions and Olefin Metathesis

Cycloaddition Reactions: The alkene can potentially participate in cycloaddition reactions. For instance, a [3+2] cycloaddition with a nitrile oxide could form an isoxazoline (B3343090) ring. nih.govuchicago.edu Diels-Alder reactions are also a possibility if the alkene is reacted with a suitable diene, although the trisubstituted nature of the alkene may reduce its reactivity as a dienophile. ucla.edu

Olefin Metathesis: This powerful reaction, catalyzed by ruthenium or molybdenum complexes (e.g., Grubbs or Schrock catalysts), allows for the redistribution of alkene fragments. wikipedia.org this compound could undergo cross-metathesis with another olefin to generate new, more complex unsaturated molecules. The efficiency of metathesis on such a trisubstituted alkene can be catalyst-dependent. nih.gov

Reactions Involving the Primary Alcohol Functional Group

The primary allylic alcohol is another key reactive site, allowing for selective oxidation and derivatization.

Selective Oxidation to Corresponding Carbonyl Compounds

The primary alcohol can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 5-(benzyloxy)-2-methylpent-2-enal. Care must be taken to use mild oxidizing agents to prevent over-oxidation to a carboxylic acid and to avoid reacting with the alkene. Reagents well-suited for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation. sltchemicals.com Manganese dioxide (MnO₂) is particularly effective for the selective oxidation of allylic and benzylic alcohols. organic-chemistry.org Modern catalytic methods using TEMPO with a co-oxidant also provide a green and efficient alternative. acs.orgorganic-chemistry.orgresearchgate.net

Table 3: Selective Oxidation of the Primary Alcohol

| Reagent(s) | Product | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 5-(Benzyloxy)-2-methylpent-2-enal | Mild oxidation, stops at the aldehyde. sltchemicals.com |

| Dess-Martin Periodinane (DMP) | 5-(Benzyloxy)-2-methylpent-2-enal | Mild conditions, high yields. |

| Manganese Dioxide (MnO₂) | 5-(Benzyloxy)-2-methylpent-2-enal | Highly selective for allylic alcohols. organic-chemistry.org |

| TEMPO, NaOCl | 5-(Benzyloxy)-2-methylpent-2-enal | Catalytic, environmentally friendly conditions. acs.org |

Derivatization for Synthetic Utility: Esterification and Etherification

The hydroxyl group can be readily derivatized to form esters or ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid under acidic conditions (Fischer esterification), or more efficiently by reacting it with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine. medcraveonline.com This transformation is useful for protecting the alcohol group or for synthesizing target molecules containing an ester moiety.

Etherification: The alcohol can be converted into an ether, for example, via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org Various other acid-catalyzed or metal-catalyzed etherification methods are also available. rsc.orgnih.govnih.gov

Table 4: Derivatization of the Primary Alcohol

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | 5-(Benzyloxy)-2-methylpent-2-en-1-yl acetate |

Nucleophilic Substitution and Elimination Pathways

The primary allylic alcohol moiety in this compound is a key site for nucleophilic substitution and elimination reactions. Allylic alcohols are known for their enhanced reactivity in substitution reactions compared to saturated alcohols. ebsco.com However, the hydroxyl group is a poor leaving group and typically requires activation for these transformations to proceed efficiently.

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or halide, facilitating subsequent attack by a nucleophile. For instance, reaction with hydrogen halides like HCl or HBr can replace the hydroxyl group with a halogen. ebsco.com This transformation proceeds via an SN1 or SN2 mechanism, with the potential for allylic rearrangement (SN2' pathway), which could lead to a mixture of products. The primary nature of the alcohol in this compound favors an SN2 pathway, minimizing rearrangement, especially with less acidic activating agents.

Palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, provides a powerful method for the substitution of allylic substrates. While often performed on allylic acetates or carbonates, direct activation of allylic alcohols is also possible under specific catalytic conditions. researchgate.net

Elimination Pathways: Under strong acidic conditions and heat, the hydroxyl group can be protonated to form a good leaving group (H₂O). masterorganicchemistry.com Subsequent loss of water generates an allylic carbocation. Elimination of a proton from an adjacent carbon atom would then lead to the formation of a conjugated diene. Given the structure of this compound, this could result in the formation of 5-(benzyloxy)-2-methylpenta-1,3-diene. The conditions for elimination must be carefully controlled to avoid competing reactions, such as rearrangement or polymerization.

Reactivity of the Benzyloxy Ether and Benzylic Position

The benzyloxy group serves as a common protecting group for alcohols due to its general stability under a variety of reaction conditions. organic-chemistry.orgorganic-chemistry.org However, both the ether linkage and the adjacent benzylic position possess unique reactivity that can be exploited in synthetic strategies.

Selective Deprotection Strategies for the Benzyloxy Group

Removal of the benzyl (B1604629) protecting group to unveil the primary alcohol at the C-5 position can be accomplished through several methods. The choice of method is critical to ensure the integrity of the allylic alcohol and the double bond.

Catalytic Hydrogenolysis: This is one of the most common methods for benzyl ether cleavage. organic-chemistry.orgambeed.com The reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). chemrxiv.orgrsc.org This process is generally clean and high-yielding, producing the desired alcohol and toluene (B28343) as a byproduct. organic-chemistry.org However, a significant challenge in the context of this compound is the potential for concurrent reduction of the carbon-carbon double bond. Careful selection of catalyst and reaction conditions, such as using transfer hydrogenation sources like 1,4-cyclohexadiene, can sometimes enhance selectivity. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is known to oxidize electron-rich benzyl ethers to the corresponding alcohol and benzaldehyde. cdnsciencepub.comacs.org This method proceeds under neutral conditions, which is advantageous for acid- or base-sensitive substrates. cdnsciencepub.com Visible-light-mediated debenzylation using DDQ has also been developed as a mild alternative, compatible with sensitive functional groups like alkenes. nih.gov Ozonolysis is another oxidative method that can remove benzyl ethers, yielding benzoic esters which can be subsequently hydrolyzed. organic-chemistry.org

Table 1: Comparison of Deprotection Strategies for Benzyl Ethers

| Method | Reagents | Typical Conditions | Advantages | Potential Issues for this compound |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | RT-50°C, 1-10 bar H₂ | High yield, clean byproducts | Reduction of the C=C double bond |

| Transfer Hydrogenation | Pd/C, Formic acid or 1,4-Cyclohexadiene | RT | Milder, avoids high pressure H₂ | Potential for C=C double bond reduction |

| Oxidative Cleavage (DDQ) | DDQ | MeCN/H₂O, RT | Neutral conditions, selective | Potential oxidation of the allylic alcohol |

| Lewis Acid Cleavage | BCl₃, Cation Scavenger | Low Temperature | Chemoselective | Strong acid can affect other functional groups |

Benzylic Oxidation Reactions

The benzylic C-H bonds of the ether are susceptible to oxidation. This reactivity can be harnessed to transform the benzyloxy group rather than simply removing it. Reagents such as DDQ can oxidize benzylic ethers to the corresponding carbonyl compounds. cdnsciencepub.com In the case of this compound, oxidation at the benzylic position would lead to the formation of a benzoate (B1203000) ester, specifically 4-methyl-5-hydroxy-3-penten-1-yl benzoate. Further oxidation of primary ethers with excess DDQ can lead directly to esters. cdnsciencepub.com

Other catalytic systems, such as CrO₃ with periodic acid or Cu₂O/C₃N₄ with TBHP, have been developed for the selective oxidation of benzyl ethers to esters or other carbonyl compounds. organic-chemistry.orgrsc.org The reaction mechanism often involves a hydride transfer from the benzylic carbon, forming a stabilized carbocation intermediate. cdnsciencepub.comacs.org

Chemoselectivity and Regioselectivity in Reactions of Multi-functionalized Derivatives

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity paramount in its chemical transformations.

Chemoselectivity: When subjecting the molecule to a reagent that can react with more than one functional group, the outcome depends on the relative reactivity of these sites.

Oxidation: A mild oxidizing agent like MnO₂ would likely selectively oxidize the primary allylic alcohol to an α,β-unsaturated aldehyde, leaving the benzyl ether untouched. Conversely, a stronger oxidant under different conditions might affect the benzylic position or even cleave the double bond.

Epoxidation: The epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The presence of the nearby allylic hydroxyl group can direct the epoxidation to occur on the same face of the double bond through hydrogen bonding, leading to high diastereoselectivity. wikipedia.org This directing effect would compete with the steric hindrance of the methyl group.

Hydrogenation: As mentioned, catalytic hydrogenation presents a chemoselectivity challenge. Standard Pd/C catalysts will likely reduce the double bond and cleave the benzyl ether. Specialized catalysts or conditions are required to selectively target one group over the other.

Regioselectivity: In reactions involving the addition to the alkene, the regiochemical outcome is a key consideration.

Hydroformylation: This reaction adds a formyl group and a hydrogen atom across the double bond. For allylic alcohols, directing groups can be used to achieve high regioselectivity, favoring the formation of either the linear or branched aldehyde product. nih.gov

Carboxylation: Nickel-catalyzed carboxylation of allylic alcohols can produce β,γ-unsaturated carboxylic acids with high regioselectivity for the terminal carbon atom. acs.org

Substitution: As noted in section 5.2.3, nucleophilic attack on an activated allylic system can occur at either the α-carbon (SN2) or the γ-carbon (SN2'). The regioselectivity is influenced by the nature of the leaving group, the incoming nucleophile, the solvent, and the metal catalyst used (if any). nih.gov

Table 2: Potential Selective Reactions on this compound

| Reaction Type | Reagent/Catalyst | Targeted Functional Group | Potential Product | Key Selectivity Issue |

|---|---|---|---|---|

| Allylic Oxidation | MnO₂ | Allylic Alcohol | 5-(Benzyloxy)-2-methylpent-2-enal | Chemoselectivity (vs. Benzylic Oxidation) |

| Directed Epoxidation | m-CPBA or Vanadium catalyst | C=C Double Bond | (2S,3S)-3-(2-(Benzyloxy)ethyl)-2,3-dimethyloxiran-2-yl)methanol | Diastereoselectivity |

| Hydroformylation | CO/H₂, Rh catalyst with directing ligand | C=C Double Bond | β-Hydroxy aldehyde derivative | Regioselectivity |

| Reductive Cleavage | H₂, Pd/C | Benzyl Ether & C=C Double Bond | 2-Methylpentane-1,5-diol | Lack of Chemoselectivity |

Advanced Research Applications and Future Perspectives of 5 Benzyloxy 2 Methylpent 2 En 1 Ol

Role as a Key Synthetic Intermediate or Chiral Pool Building Block in Complex Molecule Synthesis

The potential utility of 5-(benzyloxy)-2-methylpent-2-en-1-ol as a synthetic intermediate would hinge on the strategic placement of its functional groups: a primary allylic alcohol, a trisubstituted double bond, and a benzyl (B1604629) ether protecting group. These features could theoretically allow for its incorporation into the synthesis of more complex molecules. The term "chiral pool" refers to the collection of abundant, enantiomerically pure compounds from nature that are used as starting materials in synthesis. Should an enantiomerically pure form of this compound be readily available, it could serve as a valuable chiral building block.

Applications in Natural Product Synthesis

While no specific examples exist for this compound, analogous structures are utilized in the synthesis of natural products. For instance, related benzyloxy-containing compounds have been employed as intermediates in the synthesis of cyclopentanoid natural products. The structural motifs present in this compound could, in principle, be elaborated to construct portions of various natural product skeletons. The allylic alcohol could be a handle for oxidation or epoxidation reactions, while the double bond could participate in cyclization or cross-coupling reactions.

Utility in Precursor Synthesis for Advanced Materials

The application of this specific compound in the synthesis of advanced materials is not documented. Hypothetically, its functional groups could be modified to create monomers for polymerization or liquid crystal precursors. The benzyloxy group, for example, could be deprotected to reveal a primary alcohol, which could then be esterified or etherified to append polymerizable functionalities.

Development of Novel Synthetic Methodologies Inspired by its Unique Structural Features

The unique arrangement of functional groups in this compound could potentially inspire the development of new synthetic methods. For example, the interplay between the allylic alcohol and the double bond could be exploited in stereoselective reactions. Research on similar allylic alcohols has led to the development of various transition metal-catalyzed asymmetric transformations. However, no methodologies have been specifically developed based on the structure of this compound.

Interdisciplinary Research Opportunities and Emerging Directions in Chemical Science

Given the lack of foundational research on this compound, any discussion of interdisciplinary applications is purely conjectural. If this molecule were found to possess interesting biological activity, it could open up avenues for research in chemical biology and medicinal chemistry. Similarly, if it demonstrated unique photophysical properties, it could be of interest to materials scientists and physicists. At present, there are no emerging research directions in chemical science that specifically involve this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.